2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy, methylsulfanyl, and thiadiazolyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy and methylsulfanyl groups through nucleophilic substitution reactions. The final step involves the formation of the thiadiazole ring, which is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(methylsulfanyl)benzamide
- N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O2S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-8(2)13-16-17-14(21-13)15-12(18)10-6-5-9(20-4)7-11(10)19-3/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
JDXSNHQGWYSYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
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